molecular formula C14H15NO4S2 B1393196 3-{[(4-Ethylphenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid CAS No. 1291486-63-9

3-{[(4-Ethylphenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid

Cat. No. B1393196
M. Wt: 325.4 g/mol
InChI Key: AFFNQZGVHQZCNC-UHFFFAOYSA-N
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Description

This compound, also known as 3-(N-methyl4-ethylbenzenesulfonamido)thiophene-2-carboxylic acid, has a CAS Number of 1291486-63-9 . It has a molecular weight of 325.41 and its IUPAC name is 3-[[ (4-ethylphenyl)sulfonyl] (methyl)amino]-2-thiophenecarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C14H15NO4S2 . The InChI code for this compound is 1S/C14H15NO4S2/c1-3-10-4-6-11(7-5-10)21(18,19)15(2)12-8-9-20-13(12)14(16)17/h4-9H,3H2,1-2H3,(H,16,17) .

Scientific Research Applications

Reaction Pathways and Derivative Synthesis

  • Reactions with Amino Acids : Thiophene derivatives, including compounds related to 3-{(4-Ethylphenyl)sulfonylamino}thiophene-2-carboxylic acid, have been studied for their reactions with amino acids. These reactions typically result in the formation of corresponding derivatives, as explored in the study of thiophene-2-carboxanilides and related compounds (El-Sayed, 1998).

  • Cyclization Reactions : The compound and its related derivatives have been utilized in cyclization reactions. This involves the condensation with various amino ketones or mercaptoacetaldehyde, leading to the formation of bicyclic derivatives based on thiazine and thiadiazine structures (Stephens & Sowell, 1998).

Photochemical Degradation Studies

  • Degradation in Aqueous Solution : Research on benzothiophene derivatives, closely related to 3-{(4-Ethylphenyl)sulfonylamino}thiophene-2-carboxylic acid, has been conducted to understand their photochemical degradation in aqueous solutions. This is particularly relevant for studying the fate of crude oil components in marine environments (Andersson & Bobinger, 1996).

Applications in Molecular Design and Structural Analysis

  • Design of Peroxisome Proliferator-Activated Receptor Agonists : A derivative of this compound has been used as a basis for designing peroxisome proliferator-activated receptor (PPAR) β/δ-selective inverse agonists. These have shown increased cellular activity and are significant for investigating physiological and pathophysiological processes (Toth et al., 2016).

  • Synthesis of Novel Dyes : The compound's derivatives have been used in the synthesis of novel monoazo dyes based on the thiophene ring. These dyes have been characterized by elemental analysis and spectral methods, and their solvatochromic behavior and tautomeric structures have been studied (Karcı & Karcı, 2012).

Structural and Coordination Studies

  • X-Ray Crystallography : The structural characterization of molecules related to 3-{(4-Ethylphenyl)sulfonylamino}thiophene-2-carboxylic acid has been carried out using X-ray diffraction methods. This is crucial for understanding the geometric structure and intermolecular interactions of such compounds (Ramazani et al., 2011).

Biologically Active Derivatives

  • Synthesis of Biologically Active Compounds : Derivatives of this compound have been synthesized and shown to possess antimicrobial activities. This illustrates the potential pharmaceutical applications of thiophene-based compounds (Faty et al., 2010).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

3-[(4-ethylphenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-3-10-4-6-11(7-5-10)21(18,19)15(2)12-8-9-20-13(12)14(16)17/h4-9H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFNQZGVHQZCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157751
Record name 2-Thiophenecarboxylic acid, 3-[[(4-ethylphenyl)sulfonyl]methylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Ethylphenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid

CAS RN

1291486-63-9
Record name 2-Thiophenecarboxylic acid, 3-[[(4-ethylphenyl)sulfonyl]methylamino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-[[(4-ethylphenyl)sulfonyl]methylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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